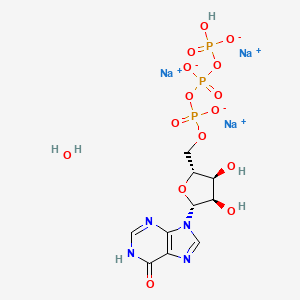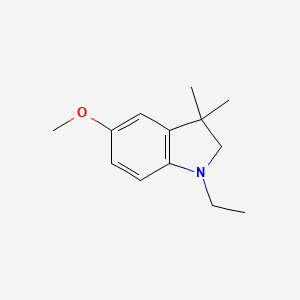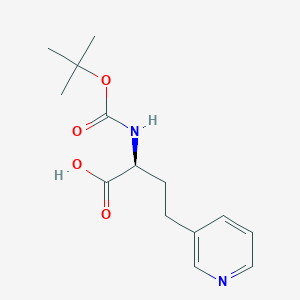![molecular formula C11H6BrFN4 B13103763 5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B13103763.png)
5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromopyridazine-3,6-dione with 4-fluorophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of phase transfer catalysis, solid-liquid extraction techniques, and continuous flow reactors to streamline the process and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyridazines, oxidized derivatives, and reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation, thereby exerting anti-inflammatory and antiplatelet effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A similar compound with a nitrogen-containing heterocyclic ring.
Pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrazine: A six-membered ring with two nitrogen atoms, similar to pyridazine.
Uniqueness
5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for chemical modifications. This makes it a valuable compound for the development of new drugs and materials .
Eigenschaften
Molekularformel |
C11H6BrFN4 |
|---|---|
Molekulargewicht |
293.09 g/mol |
IUPAC-Name |
5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C11H6BrFN4/c12-9-5-8-10(15-17-11(8)16-14-9)6-1-3-7(13)4-2-6/h1-5H,(H,15,16,17) |
InChI-Schlüssel |
DZPVOBWFYREFEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=C(N=NC3=NN2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13103723.png)
![2h-Benzo[g]thiazolo[5,4-e]indole](/img/structure/B13103727.png)

![8-Chloro-2-isopropylimidazo[1,2-a]pyrazine](/img/structure/B13103744.png)
![4-[3-(2-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103752.png)



![5,6-Dibromobenzo[d]thiazol-2(3H)-one](/img/structure/B13103770.png)

